

BMS-986235's differential effects on β -arrestin recruitment compared to other FPR2 agonists

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Differential β-Arrestin Recruitment by BMS-986235: A Comparative Guide for FPR2 Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the formyl peptide receptor 2 (FPR2) agonist, **BMS-986235**, focusing on its distinct effects on β -arrestin recruitment compared to other known FPR2 agonists. The information presented herein is intended to support research and development efforts in the field of inflammation, immuno-oncology, and cardiovascular disease, where FPR2 is a key therapeutic target.

Introduction to FPR2 and Biased Agonism

FPR2 is a G protein-coupled receptor (GPCR) that plays a multifaceted role in the inflammatory response. Its activation can lead to either pro-inflammatory or pro-resolving effects, depending on the engaging ligand. This dual functionality is, in part, governed by the concept of "biased agonism," where different agonists stabilize distinct receptor conformations, preferentially activating either G protein-dependent signaling pathways or β-arrestin-mediated pathways.

BMS-986235 is a selective FPR2 agonist that has demonstrated a preference for G protein signaling over β -arrestin recruitment.[1][2] This " β -arrestin sparing" profile is of significant interest as it may offer a therapeutic advantage by minimizing receptor desensitization and



internalization, which are often mediated by β -arrestin, and potentially leading to a more sustained therapeutic effect.

Quantitative Comparison of β-Arrestin Recruitment

The following table summarizes the available quantitative data for β -arrestin recruitment by **BMS-986235** and other FPR2 agonists. It is important to note that these values are compiled from different studies and experimental conditions may vary.



Agonist	β- Arrestin Isoform	Cell Line	Assay Type	EC50 (nM)	Emax (%)	Referenc e
BMS- 986235	β-arrestin 1	HEK293- FPR2	BRET	2412	Lower than ACT- 389949	[1]
β-arrestin 2	HEK293- FPR2	BRET	1837	43% lower than ACT- 389949	[1]	
ACT- 389949	β-arrestin 1	HEK293- FPR2	BRET	48	Higher than BMS- 986235	[1]
β-arrestin 2	HEK293- FPR2	BRET	25	100	[1]	
β-arrestin 2	Cells overexpres sing FPR2	Unknown	~20	Not Reported	[3][4]	_
WKYMVm	β-arrestin	Neutrophils	Unknown	Potent recruiter	Not Reported	[5]
Resolvin D1	β-arrestin	GPR32-β- arrestin cells	β-arrestin coupled system	~0.0088	Not Reported	[6]
β-arrestin	ALX-β- arrestin cells	β-arrestin coupled system	~0.0012	Not Reported	[6]	
Lipoxin A4	β-arrestin	GPR32-β- arrestin cells	β-arrestin coupled system	~0.034	Not Reported	[6]
β-arrestin	ALX-β- arrestin cells	β-arrestin coupled system	~0.0011	Not Reported	[6]	

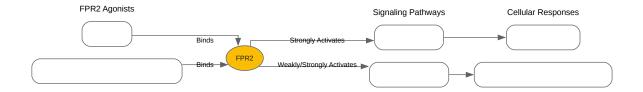


Note: A direct, head-to-head comparison of all listed agonists in the same experimental setup is not currently available in the public domain. The data presented should be interpreted with consideration of the different methodologies and cell systems used.

A study conducting a bias analysis revealed that **BMS-986235** displays an approximately 5- to 50-fold bias away from β -arrestin recruitment and trafficking pathways when compared to WKYMVm.[2][7] In contrast, ACT-389949 and WKYMVm share a similar, more balanced, or β -arrestin-favoring bias profile.[2]

Signaling Pathways of FPR2 Activation

The differential recruitment of β -arrestin by FPR2 agonists leads to distinct downstream signaling cascades. **BMS-986235**, with its G protein-biased profile, is thought to primarily activate pathways leading to the resolution of inflammation. Agonists that strongly recruit β -arrestin, such as ACT-389949, may lead to more pronounced receptor desensitization and internalization, potentially limiting the duration of their therapeutic effect.



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Caption: FPR2 Signaling Pathways.

Experimental Protocols

The most common method for quantifying β -arrestin recruitment to FPR2 is the Bioluminescence Resonance Energy Transfer (BRET) assay.



Key Experimental Protocol: BRET Assay for β-Arrestin Recruitment

Objective: To measure the ligand-induced recruitment of β -arrestin to FPR2 in live cells.

Materials:

- Cell Line: Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing human FPR2.
- Expression Plasmids:
 - FPR2 fused to a BRET donor (e.g., Renilla luciferase, Rluc8).
 - β-arrestin (isoform 1 or 2) fused to a BRET acceptor (e.g., Venus or yPET).
- BRET Substrate: Coelenterazine h.
- FPR2 Agonists: BMS-986235, ACT-389949, WKYMVm, Resolvin D1, Lipoxin A4.
- Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
- Microplate Reader: Capable of dual-emission detection (e.g., for Rluc8 and Venus).

Methodology:

- · Cell Culture and Transfection:
 - Culture HEK293-FPR2 cells in appropriate media.
 - For transient transfections, co-transfect cells with plasmids encoding FPR2-Rluc8 and Venus-β-arrestin using a suitable transfection reagent.
 - Plate cells in a white, clear-bottom 96-well microplate.
- Agonist Stimulation:
 - Wash cells with assay buffer.



- Add the BRET substrate (e.g., coelenterazine h) to each well and incubate.
- Add serial dilutions of the FPR2 agonists to the wells.

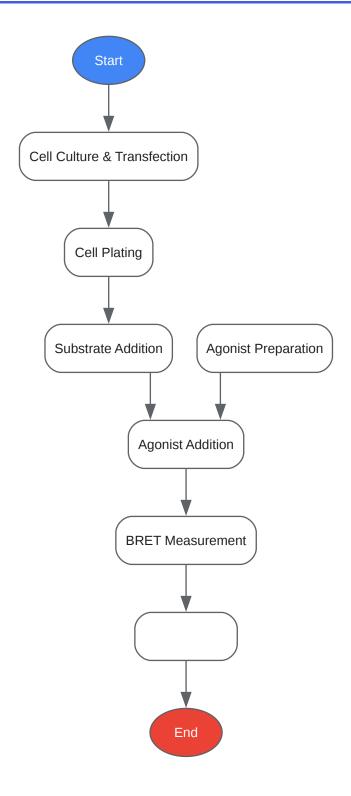
• BRET Measurement:

- Measure the luminescence signal at two wavelengths simultaneously: the donor emission wavelength (e.g., ~480 nm for Rluc8) and the acceptor emission wavelength (e.g., ~530 nm for Venus).
- The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

Data Analysis:

- Normalize the BRET ratio to the vehicle control.
- Plot the normalized BRET ratio against the logarithm of the agonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.





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Caption: β-Arrestin Recruitment Assay Workflow.

Conclusion



BMS-986235 exhibits a distinct pharmacological profile characterized by biased agonism at the FPR2 receptor, favoring G protein-mediated signaling over β -arrestin recruitment. This contrasts with other FPR2 agonists like ACT-389949 and WKYMVm, which demonstrate more balanced or β -arrestin-favoring activities. The reduced engagement of the β -arrestin pathway by BMS-986235 may translate into a more desirable therapeutic profile for chronic inflammatory conditions by minimizing receptor desensitization. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative pharmacology of these and other FPR2 agonists.

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